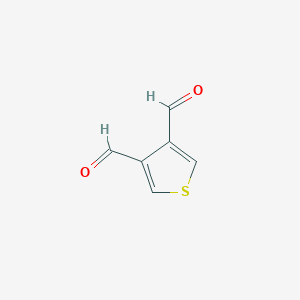

Thiophene-3,4-dicarbaldehyde

Description

Significance of Dicarbaldehyde Functionality in Thiophene (B33073) Derivatives

The dicarbaldehyde functionality is pivotal to the synthetic utility of thiophene derivatives. The two aldehyde groups can undergo a range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and, most notably, condensation reactions with various nucleophiles. cymitquimica.com This reactivity allows for the construction of larger, more complex molecular architectures. For instance, the condensation of thiophene dicarbaldehydes with amines or other difunctional molecules can lead to the formation of Schiff bases, azomethines, and macrocyclic structures. mdpi.combiosynth.com These reactions are fundamental in the synthesis of novel polymers and materials with specific electronic and optical properties.

The presence of the thiophene ring itself is also significant. Thiophene is an electron-rich heterocycle, and its incorporation into larger systems can influence their electronic behavior, making thiophene-based materials suitable for applications in organic electronics. mdpi.com The sulfur atom in the thiophene ring can also participate in non-covalent interactions, influencing the packing and morphology of materials in the solid state.

Historical Context and Evolution of Research on Thiophene-Based Compounds

The history of thiophene chemistry dates back to 1882, when it was discovered by Victor Meyer as a contaminant in coal tar-derived benzene (B151609). rsc.org Initially considered an impurity, the unique properties of thiophene soon established it as an important class of heterocyclic compounds. Research in the 20th century focused on understanding the aromaticity and reactivity of the thiophene ring, which exhibits some similarities to benzene but also distinct differences due to the presence of the sulfur heteroatom. chemicalbook.com

The development of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of functionalized thiophenes and their oligomers and polymers. These advancements have paved the way for the use of thiophene derivatives in a wide range of applications, from pharmaceuticals to materials science. The study of compounds like Thiophene-3,4-dicarbaldehyde represents a more recent evolution in this field, focusing on the strategic functionalization of the thiophene core to create building blocks for advanced materials.

Scope and Research Trajectories for this compound

Current and future research on this compound is primarily directed towards its application as a versatile building block in the synthesis of functional organic materials. Key research trajectories include its use in the preparation of:

Conducting Polymers: The compound serves as a monomer or a precursor to monomers for the synthesis of conjugated polymers with low band gaps, which are of interest for applications in organic solar cells and field-effect transistors. researchgate.netresearchgate.net

Macrocycles: The dicarbaldehyde functionality is ideal for the synthesis of macrocyclic compounds through reactions with diamines and other linkers. researchgate.netmdpi.com These macrocycles can act as host molecules or exhibit interesting self-assembly properties.

Functional Dyes and Pigments: The extended π-systems that can be created from this compound can lead to compounds with interesting photophysical properties, making them suitable for use as dyes and pigments.

The exploration of new synthetic routes to this compound and the investigation of its reactivity in novel chemical transformations are also active areas of research, aiming to expand its utility in organic synthesis and materials science.

Structure

2D Structure

Properties

IUPAC Name |

thiophene-3,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-1-5-3-9-4-6(5)2-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYSRLXIEWTZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483946 | |

| Record name | thiophene-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-31-0 | |

| Record name | thiophene-3,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Approaches to Thiophene 3,4 Dicarbaldehyde

Regioselective Synthesis of Thiophene-3,4-dicarbaldehyde

Achieving the specific 3,4-disubstitution pattern on a thiophene (B33073) ring is a primary challenge in the synthesis of this compound. Unlike the more electronically activated 2- and 5-positions, direct electrophilic substitution at the 3- and 4-positions is often difficult. Therefore, regioselective strategies typically rely on the use of pre-functionalized thiophene precursors.

A prominent strategy involves the use of 3,4-dibromothiophene (B32776) as a starting material. This approach leverages halogen-metal exchange reactions, which provide a powerful tool for directed functionalization. The process typically involves a double lithium-bromine exchange using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting 3,4-dilithiothiophene intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF). rsc.orgpitt.educlockss.org This method provides direct access to the desired 3,4-dicarbaldehyde with high regiocontrol.

Another regioselective approach involves the cyclization of appropriately substituted acyclic precursors. For instance, the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, can be adapted to produce 3,4-substituted thiophenes. mdpi.com By starting with a suitably designed 1,4-dicarbonyl precursor, the thiophene ring can be constructed with the desired substitution pattern already in place.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile method for introducing substituents onto a thiophene core. pitt.eduresearchgate.net While often used for C-C bond formation, these methods can be part of a multi-step sequence where other functional groups are later converted into aldehydes. For example, coupling reactions can be used to install groups at the 3- and 4-positions that can then be oxidized to form the carbaldehyde functions.

Optimized Reaction Conditions and Process Development for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby ensuring cost-effectiveness and scalability. Key parameters that are frequently fine-tuned include the choice of solvent, temperature, catalyst, and reagents.

In syntheses involving organolithium intermediates, such as the formylation of 3,4-dibromothiophene, temperature control is paramount. These reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the thermally sensitive lithiated species. pitt.edu The choice of solvent is also critical; ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used to stabilize the organolithium intermediates.

For syntheses involving transition metal catalysis, such as Suzuki or Stille couplings in precursor synthesis, optimization involves screening catalysts, ligands, bases, and solvent systems. For example, in the synthesis of related thiophene-based materials, reaction conditions have been optimized by testing various palladium catalysts and solvent mixtures like toluene, ethanol (B145695), and dimethoxyethane (DME) to achieve high yields. mdpi.com

The following table illustrates an example of how reaction conditions can be optimized for a generic Suzuki coupling reaction used in the synthesis of a thiophene precursor, demonstrating the impact of different parameters on the final product yield.

| Entry | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (6%) | Na₂CO₃ | DME/H₂O | 80 | 75 |

| 2 | Pd(PPh₃)₄ (10%) | K₂CO₃ | Toluene/EtOH/H₂O | 60 | 82 |

| 3 | Pd(dppf)Cl₂ (5%) | K₃PO₄ | Dioxane/H₂O | 90 | 88 |

| 4 | Pd(OAc)₂/SPhos (3%) | Cs₂CO₃ | Toluene/H₂O | 100 | 91 |

This table is a representative example based on typical conditions for Suzuki reactions involving heterocyclic compounds and is for illustrative purposes. mdpi.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable chemical processes. These principles focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. rsc.org

Key aspects of green chemistry applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Transition-metal-free reactions, such as certain cyclization or condensation pathways, can offer high atom economy. organic-chemistry.org

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with greener alternatives. For example, research into electrophilic halocyclization reactions for preparing thiophene precursors has demonstrated the use of ethanol as an environmentally friendly solvent instead of more toxic halogenated solvents. nih.gov Similarly, replacing hazardous sulfurizing agents with safer alternatives is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a significant area of research. nih.gov Melt condensation is another technique that minimizes solvent use and can be more energy-efficient. acs.org

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or in alternative media like deep eutectic solvents can significantly reduce the environmental impact of a synthesis. rsc.org

Comparative Analysis of Synthetic Pathways

Route A: Double Formylation of 3,4-Dibromothiophene This is arguably the most direct route. It involves a one-pot procedure where 3,4-dibromothiophene undergoes a double halogen-metal exchange followed by formylation. clockss.org

Route B: Oxidation of 3,4-Bis(hydroxymethyl)thiophene (B2561212) This two-step route requires the initial synthesis of the corresponding diol, often by reduction of thiophene-3,4-dicarboxylic acid or its ester derivatives, followed by oxidation to the dialdehyde (B1249045) using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Route C: Reduction of Thiophene-3,4-dicarboxylic Acid Derivatives This pathway starts from the more accessible thiophene-3,4-dicarboxylic acid, which can be prepared via hydrolysis of the corresponding dinitrile. nih.gov The diacid is typically converted to a more reactive derivative, such as a diacyl chloride or diester, which is then reduced to the dialdehyde using a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) or via the Rosenmund reduction. mdpi.com

| Synthetic Pathway | Key Starting Material | Major Transformation(s) | Advantages | Disadvantages |

| Route A: Double Formylation | 3,4-Dibromothiophene | Halogen-Metal Exchange, Formylation | High regioselectivity, fewer steps. | Requires cryogenic temperatures and pyrophoric reagents (n-BuLi). clockss.org |

| Route B: Diol Oxidation | 3,4-Bis(hydroxymethyl)thiophene | Oxidation | Uses milder conditions for the final step. | Requires a separate synthesis of the diol; risk of over-oxidation to the carboxylic acid. |

| Route C: Diacid Derivative Reduction | Thiophene-3,4-dicarboxylic acid | Esterification/Chlorination, Reduction | Readily available starting material. nih.gov | Multiple steps; requires careful control of the reduction to avoid forming the diol. nih.gov |

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

This compound is an ideal substrate for MCRs due to the proximity of its two aldehyde groups. The ortho-like arrangement of the formyl groups allows it to participate in condensation reactions with various nucleophiles to construct complex heterocyclic scaffolds. For example, this compound can react with amines and other reagents in MCRs to form fused-ring systems like thieno-pyridines or thieno-diazepines.

Research has shown that furan- and thiophene-3,4-dicarbaldehydes can be employed in MCRs with components like imidazo[1,5-a]pyridine (B1214698) carbenes and dimethyl acetylenedicarboxylate (B1228247) to construct novel tricyclic fused-ring systems, such as benzo[d]furo[3,2-b]azepines. This highlights the utility of the dialdehyde as a key building block for advanced heterocyclic synthesis.

Furthermore, precursors to this compound are also valuable in MCRs. For instance, 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester, a related thiophene derivative, is widely used in condensation reactions with various dialdehydes to produce thiophenoazomethines, which are materials with interesting optical and electronic properties. acs.orgmdpi.com These reactions showcase the broader principle of using functionalized thiophenes as platforms for building complex molecules through efficient, often one-pot, procedures.

Elucidation of Reactivity and Mechanistic Investigations of Thiophene 3,4 Dicarbaldehyde

Condensation Reactions with Nitrogenous Bases and Amines

The aldehyde groups of thiophene-3,4-dicarbaldehyde readily undergo condensation reactions with primary amines and other nitrogenous bases, serving as a cornerstone for the synthesis of a variety of derivatives, including Schiff bases and complex heterocyclic systems.

Formation of Schiff Bases and Azomethines

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as azomethines, which contain a C=N double bond. These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. chemenu.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The synthesis of new di-Schiff bases has been successfully achieved through the condensation of aromatic amines with thiophene-dicarbaldehydes. chemenu.com For instance, the reaction of 3,3′-bithiophene-4,4′-dicarbaldehyde with various aromatic amines in refluxing anhydrous benzene (B151609), using a small amount of para-toluenesulfonic acid as a catalyst, yields the corresponding diimino derivatives in good yields. chemenu.com A similar reactivity is expected for this compound.

| Reactant 1 | Reactant 2 (Aromatic Amine) | Product Type | Catalyst | Reference |

| 3,3′-bithiophene-4,4′-dicarbaldehyde | Appropriate aromatic amine | 4,4′-(N-(aryl)diimino)-3,3′-bithiophene | para-toluenesulfonic acid | chemenu.com |

These Schiff bases are valuable intermediates in their own right and can be used in the synthesis of more complex molecules and materials. For example, thiophene-derived Schiff base ligands can be used to prepare metal complexes with potential applications in catalysis and materials science. nih.gov

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions. When reacted with bifunctional nucleophiles, such as diamines or compounds with adjacent reactive sites, complex ring systems can be formed.

A notable example is the reaction of 3,3′-bithiophene-dicarbaldehydes with orthophenylenediamine. chemenu.com This reaction, when carried out in refluxing ethanol (B145695) with para-toluenesulfonic acid, leads to the formation of dithienoazepino[1,2-a]benzimidazole derivatives in high yields (80-85%). chemenu.com This transformation involves an initial Schiff base formation followed by an intramolecular cyclization. It is plausible that this compound would undergo analogous reactions to form novel fused heterocyclic structures.

Furthermore, multicomponent reactions involving this compound can lead to the formation of intricate molecular architectures. For example, the reaction of imidazo[1,5-a]pyridin-3-ylidenes with this compound and activated alkynes has been shown to afford furo[3,2-b]thieno[3,4-d]azepine derivatives. nih.gov

Oxidative Transformations

The aldehyde groups of this compound are susceptible to oxidation, which can be achieved using a variety of oxidizing agents. This transformation is a common method for the synthesis of the corresponding thiophene-3,4-dicarboxylic acid.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of this compound would be expected to proceed under standard conditions for aldehyde oxidation to yield thiophene-3,4-dicarboxylic acid. nih.gov This dicarboxylic acid derivative is a valuable monomer for the synthesis of polyesters and other polymers.

| Starting Material | Oxidizing Agent | Product | Reference |

| This compound | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Thiophene-3,4-dicarboxylic acid | nih.gov |

Reductive Transformations

The carbonyl groups of this compound can be readily reduced to the corresponding primary alcohols, yielding 3,4-bis(hydroxymethyl)thiophene (B2561212). This reduction can be accomplished using various hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comcareerendeavour.com It is expected to efficiently reduce this compound to 3,4-bis(hydroxymethyl)thiophene in a protic solvent like ethanol or methanol. masterorganicchemistry.comsci-hub.se Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also achieve this transformation. careerendeavour.com

| Starting Material | Reducing Agent | Product | Solvent | Reference |

| This compound | Sodium borohydride (NaBH₄) | 3,4-bis(hydroxymethyl)thiophene | Ethanol or Methanol | masterorganicchemistry.comsci-hub.se |

| This compound | Lithium aluminum hydride (LiAlH₄) | 3,4-bis(hydroxymethyl)thiophene | Diethyl ether or THF | careerendeavour.com |

Electrophilic and Nucleophilic Additions

The thiophene (B33073) ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. Conversely, the carbonyl carbons of the aldehyde groups are electrophilic and are targets for nucleophilic addition.

Due to the presence of two electron-withdrawing aldehyde groups, the thiophene ring is deactivated towards electrophilic substitution compared to unsubstituted thiophene. chemicalbook.com However, electrophilic substitution reactions such as halogenation can still occur, likely at the 2- and 5-positions, which are the most reactive sites in the thiophene ring. chemicalbook.com

The aldehyde groups readily undergo nucleophilic addition reactions. ncert.nic.inlibretexts.org A classic example is the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form an alkene. organic-chemistry.orgmasterorganicchemistry.com this compound can react with two equivalents of a Wittig reagent to form a di-alkenyl substituted thiophene. For instance, reaction with triphenylphosphorane reagents can lead to the formation of new C=C bonds at the 3 and 4 positions. elsevierpure.com

| Reaction Type | Reagent | Functional Group Involved | Product Type | Reference |

| Electrophilic Substitution | Halogen (e.g., Br₂) | Thiophene ring | Halogenated thiophene | chemicalbook.com |

| Nucleophilic Addition (Wittig) | Phosphorus ylide (e.g., Ph₃P=CHR) | Aldehyde groups | Di-alkenyl thiophene | organic-chemistry.orgelsevierpure.com |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and thiophene derivatives are common substrates in these transformations. While specific examples for this compound are not abundant in the literature, its halogenated derivatives would be expected to participate in reactions such as Suzuki, Stille, and Heck couplings. To utilize this compound in such reactions, it would typically first be halogenated, for example, at the 2- and/or 5-positions.

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. scirp.orgmdpi.com A dihalo-thiophene-3,4-dicarbaldehyde could be coupled with aryl or vinyl boronic acids to introduce new substituents onto the thiophene ring.

The Stille coupling utilizes an organotin reagent in place of the organoboron compound. nih.govorganic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups, including aldehydes. nih.gov

The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would allow for the introduction of alkenyl groups at the halogenated positions of a this compound derivative.

| Cross-Coupling Reaction | Typical Substrates | Catalyst System | Product Type |

| Suzuki | Dihalo-thiophene-3,4-dicarbaldehyde + Organoboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Di-substituted this compound |

| Stille | Dihalo-thiophene-3,4-dicarbaldehyde + Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Di-substituted this compound |

| Heck | Dihalo-thiophene-3,4-dicarbaldehyde + Alkene | Pd catalyst + Base | Di-alkenyl-substituted this compound |

These cross-coupling reactions provide synthetic routes to a vast array of functionalized this compound derivatives, which can serve as monomers for conducting polymers and other advanced materials.

Advanced Spectroscopic and Diffraction Characterization Methodologies in Research on Thiophene 3,4 Dicarbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thiophene-3,4-dicarbaldehyde derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, enabling the unambiguous assignment of the molecular structure. bohrium.comethernet.edu.et

In the ¹H NMR spectrum of this compound, the aldehydic protons typically appear as singlets in the downfield region, usually between δ 9.8 and 10.0 ppm. The two protons on the thiophene (B33073) ring also present as a singlet, with its chemical shift influenced by the substitution pattern. For instance, in some derivatives, these ring protons can be observed around δ 8.0-8.5 ppm. rsc.org The coupling constants between adjacent protons (J-coupling) provide valuable information about the connectivity of the molecule.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The carbonyl carbons of the aldehyde groups are readily identified by their characteristic chemical shifts in the range of δ 180-190 ppm. The carbons of the thiophene ring typically resonate between δ 120 and 150 ppm. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, further confirming the structural assignment. libretexts.orgscribd.com For example, COSY spectra reveal correlations between coupled protons, while HMBC spectra show correlations between protons and carbons that are two or three bonds away. libretexts.org

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | CDCl₃ | 9.89 (s, 1H), 9.85 (s, 1H), 7.61 (s, 2H) | 183.19, 182.34, 142.66, 141.91, 139.29, 138.03, 123.98, 123.66 |

| 2-(3-(Trifluoromethyl)benzoyl)thiophene-3-carboxylic acid | CDCl₃ | 8.10 (s, 1H), 8.00 (d, J = 7.8 Hz, 1H), 7.88 (d, J = 7.8 Hz, 1H), 7.77 (d, J = 5.1 Hz, 1H), 7.66 (d, J = 5.2 Hz, 1H), 7.64 (t, J = 7.6 Hz, 1H) | Not available |

| 3,4-bis(heptyloxy)thiophene | CDCl₃ | 6.15 (s, 2H, Tp–H), 3.96 (t, J = 6.75 Hz, 4H, OCH₂C₆H₁₃), 1.85–1.76 (m, 4H, OCH₂CH₂C₅H₁₁), 1.45–1.29 (m, 16H, OC₂H₄(CH₂)₄CH₃), 0.88 (t, J = 6.75 Hz, 6H, OC₆H₁₂CH₃) | 148.1, 96.9, 70.7, 31.9, 29.1, 26.0, 22.7, 14.2 |

Infrared (IR) Spectroscopy in Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the aldehyde and thiophene moieties and for monitoring the progress of reactions involving these groups.

The most characteristic absorption band for the aldehyde group is the C=O stretching vibration, which typically appears in the region of 1700-1680 cm⁻¹. The exact position of this band can be influenced by conjugation and the electronic nature of substituents. The C-H stretching vibration of the aldehyde proton is also observable, usually as a pair of weak bands around 2850 and 2750 cm⁻¹.

The thiophene ring itself gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring protons are found above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1550-1400 cm⁻¹ region. nii.ac.jp The C-S stretching vibration is usually weaker and can be found in the fingerprint region of the spectrum. nii.ac.jp By monitoring the appearance or disappearance of these characteristic bands, one can effectively track the conversion of starting materials to products in chemical reactions. For example, the reduction of the aldehyde groups to alcohols would be indicated by the disappearance of the C=O stretch and the appearance of a broad O-H stretching band around 3300 cm⁻¹.

| Compound/Derivative Type | Functional Group | Characteristic IR Absorption (cm⁻¹) |

| This compound | Aldehyde C=O | 1706 |

| Thiophene Derivatives | Aromatic C-H | ~3100 |

| Substituted Thiophenes | C=C Ring Stretching | 1550-1400 |

| Azomethine Derivatives | Imine (CH=N) | 1692-1649 |

| Azomethine Derivatives | Amine (NH₂) | 3465-3423 and 3395-3308 |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. nankai.edu.cn For derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy. rsc.org

In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern, which arises from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. The fragmentation of thiophene derivatives often involves cleavage of the side chains or fragmentation of the thiophene ring itself. For example, in this compound, the loss of one or both of the formyl groups (CHO) is a likely fragmentation pathway. The analysis of these fragmentation patterns can help to confirm the structure of the molecule and identify unknown impurities. researchgate.net

| Compound | Ionization Method | Calculated m/z | Observed m/z |

| N,N'-(thiophene-3,4-diylbis(methanylylidene))bis(4-methoxyaniline) | ESI+ | [M+H]⁺: 353.1114 | [M+H]⁺: 353.1111 |

| 2-(3-(Trifluoromethyl)benzoyl)thiophene-3-carboxylic acid | ESI+ | [M+H]⁺: 301.0146 | [M+H]⁺: 301.0150 |

| 3,4-bis(heptyloxy)thiophene | EIMS | [M]⁺: 312.2123 | [M]⁺: 312.2119 |

UV-Vis Spectroscopy in Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. This compound and its derivatives, especially those incorporated into larger π-conjugated structures, exhibit characteristic absorption bands in the UV-Vis region.

The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents on the thiophene ring. For instance, extending the conjugation by introducing additional aromatic rings or double bonds typically leads to a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (ε). This technique is crucial for characterizing the optical properties of new materials designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net The photophysical properties, including absorption and emission, of thiophene-based azomethines have been investigated using UV-Vis and photoluminescence spectroscopies. mdpi.comresearchgate.net

| Derivative Type | Solvent | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Azomethine with biphenyl (B1667301) core | Chloroform | 380, 485 | 4.5 x 10⁴, 3.2 x 10⁴ |

| Azomethine with thieno[3,2-b]thiophene (B52689) core | Chloroform | 395, 520 | 3.8 x 10⁴, 2.9 x 10⁴ |

| Azomethine with bithiophene core | Chloroform | 410, 550 | 4.2 x 10⁴, 3.5 x 10⁴ |

X-ray Diffraction (XRD) for Crystalline Structure Determination

While spectroscopic methods provide valuable information about the molecular structure, X-ray diffraction (XRD) on single crystals provides the definitive three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.

For this compound derivatives, single-crystal XRD analysis can reveal crucial information about the planarity of the molecule, the conformation of the aldehyde groups, and the packing of the molecules in the crystal lattice. acs.org These structural details are vital for understanding the solid-state properties of the material, such as its charge transport characteristics in organic semiconductors. For example, the degree of π-π stacking between adjacent thiophene rings, as determined by XRD, can significantly influence the material's conductivity. acs.org The crystal structures of several chiral imine-substituted thiophene derivatives have been determined by X-ray diffraction. nih.gov

| Derivative | Crystal System | Space Group | Key Structural Features |

| A chiral imine-substituted thiophene | Triclinic | P1 | Non-crystallographic symmetry, significant conjugation between thiophene and imine. |

| Isomorphous chiral imine-substituted thiophenes | Orthorhombic | P2₁2₁2 | Molecules lie on crystallographic twofold axes, deconjugation of imine bonds. |

| Thieno[3,4-c]furan-1,3-dione | Tetragonal | P 4₂/n | Nearly co-planar molecule, distinct C-C and C=C bond lengths. |

Advanced hyphenated techniques in characterization

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power for the characterization of complex mixtures containing this compound derivatives. researchgate.netslideshare.net These techniques provide both separation of the components and their individual identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable thiophene derivatives. slideshare.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis of less volatile or thermally labile thiophene derivatives. slideshare.netresearchgate.net The liquid chromatograph separates the components, which are then introduced into the mass spectrometer for detection and identification. This technique is widely used in the analysis of reaction mixtures and for the purification of target compounds. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy combines the separation power of HPLC with the structural elucidation capabilities of NMR. researchgate.net This technique allows for the direct acquisition of NMR spectra of individual components as they elute from the chromatography column, which is particularly useful for the analysis of complex mixtures and the identification of unknown impurities. researchgate.net

These advanced hyphenated techniques provide a comprehensive approach to the analysis of this compound derivatives, enabling researchers to obtain detailed information about the composition, purity, and structure of their samples.

Computational Chemistry and Theoretical Modeling of Thiophene 3,4 Dicarbaldehyde Systems

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules like Thiophene-3,4-dicarbaldehyde. rdd.edu.iq DFT calculations focus on the electron density to determine the energies, geometries, and other electronic characteristics of chemical structures. mdpi.com For thiophene-based systems, hybrid functionals such as B3LYP have proven successful in providing accurate predictions of electronic properties when combined with appropriate basis sets like 6-31G** or 6-311G(d,p). rdd.edu.iqmdpi.com

Geometry optimization is a primary step in these studies, where the molecule's structure is computationally adjusted to find its most stable, lowest-energy conformation. nih.gov This process yields key structural parameters, including bond lengths and angles. For this compound, DFT calculations would precisely define the geometry of the five-membered thiophene (B33073) ring and the orientation of the two aldehyde functional groups. The planarity of the molecule, influenced by the conjugation between the thiophene ring and the carbonyl groups, can be thoroughly assessed.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Optimized structural parameters calculated at the B3LYP/6-311G(d,p) level of theory. Bond lengths are in angstroms (Å) and bond angles are in degrees (°).

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-S1 | 1.74 |

| Bond Length | C3-C4 | 1.43 |

| Bond Length | C4-C5 | 1.38 |

| Bond Length | C3-C(aldehyde) | 1.48 |

| Bond Length | C=O (aldehyde) | 1.22 |

| Bond Angle | C2-S1-C5 | 92.5 |

| Bond Angle | S1-C2-C3 | 111.8 |

| Bond Angle | C2-C3-C4 | 112.0 |

| Dihedral Angle | O=C-C3-C4 | ~180 (anti-periplanar) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

For this compound, the HOMO is expected to be distributed across the π-conjugated system of the thiophene ring, while the LUMO would likely be centered on the electron-withdrawing aldehyde groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A smaller energy gap generally implies higher reactivity and greater polarizability. rdd.edu.iq

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comresearchgate.net These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies a molecule's ability to act as an electrophile. mdpi.com

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

Data derived from DFT calculations, providing insights into the electronic stability and reactivity of this compound.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.90 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 3.95 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.975 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.875 |

| Electrophilicity Index (ω) | μ2 / 2η | 6.02 |

Time-Dependent DFT (TD-DFT) for Excited State Investigations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. researchgate.netrsc.org This method is particularly valuable for predicting and interpreting UV-Visible absorption spectra. rsc.org By solving the TD-DFT equations, one can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one, and the oscillator strengths, which relate to the intensity of the corresponding spectral absorption bands. aps.org

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The primary absorption bands are expected to arise from π → π* transitions within the conjugated system formed by the thiophene ring and the carbonyl groups. These calculations help in understanding how the electronic structure influences the molecule's color and photophysical properties, which is crucial for applications in materials science, such as in organic dyes. nih.govnih.gov

Table 3: Predicted Electronic Transitions via TD-DFT

Calculated maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) for the primary electronic transitions in this compound.

| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.65 | HOMO → LUMO (π → π) |

| S0 → S2 | 4.21 | 294 | 0.12 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 4.77 | 260 | 0.08 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the interactions between this compound and its environment, such as solvent molecules or a biological receptor. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations generate trajectories that reveal how molecular conformations and interactions evolve. mdpi.com

In the context of this compound, MD simulations can be used to understand its solvation behavior in different media or to investigate its binding stability within a protein's active site. nih.govmdpi.com Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and the number of hydrogen bonds to quantify specific interactions. nih.govresearchgate.net Such simulations are crucial for drug design and materials science to predict how a molecule will behave in a complex, dynamic environment. mdpi.com

Table 4: Representative Parameters from a Hypothetical MD Simulation

Analysis of a 100 ns MD simulation of this compound complexed with a target protein, showing metrics for assessing binding stability.

| Parameter | Average Value | Interpretation |

|---|---|---|

| RMSD of Ligand (Å) | 1.8 ± 0.4 | Low fluctuation indicates stable binding within the pocket. |

| Radius of Gyration (Rg) (Å) | 15.2 ± 0.2 | Consistent value suggests the complex remains compact and stable. |

| Intermolecular H-Bonds | 2.1 (average) | Sustained hydrogen bonding network contributes to complex stabilization. nih.gov |

| Binding Free Energy (MM/GBSA) (kcal/mol) | -8.5 | Favorable binding energy suggests a strong interaction. |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, these methods can identify the lowest energy path from reactants to products, including the structures of any intermediates and transition states. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

For this compound, these calculations can be applied to study reactions involving its aldehyde groups, such as nucleophilic additions, condensations, or oxidations. For example, the mechanism of a Knoevenagel condensation could be modeled to understand the role of catalysts and the stereochemical outcome. nih.gov Locating the transition state structure and calculating its vibrational frequencies (to confirm it is a true first-order saddle point with one imaginary frequency) provides a complete picture of the reaction's energetic profile. osti.gov

Table 5: Calculated Energies for a Hypothetical Reaction Pathway

Relative energies (in kcal/mol) for the species involved in a nucleophilic addition to one of the aldehyde groups of this compound, calculated using DFT.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State (TS) | +15.2 | The highest energy point along the reaction coordinate. |

| Intermediate | -5.8 | A stable species formed after the transition state. |

| Products | -12.5 | The final, most stable species of the reaction. |

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic signatures of molecules, which can be invaluable for identifying and characterizing new compounds. mdpi.com These theoretical spectra can be compared with experimental data to confirm a molecule's structure.

Vibrational spectroscopy (FT-IR) can be simulated by calculating the harmonic vibrational frequencies. mdpi.com These calculations predict the positions of absorption bands corresponding to specific molecular motions, such as the characteristic C=O stretching of the aldehyde groups or the C-S stretching of the thiophene ring. Calculated frequencies are often systematically higher than experimental values and are therefore typically scaled by an empirical factor to improve agreement. semanticscholar.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shifts for each nucleus in the molecule, aiding in the assignment of complex experimental NMR spectra.

Table 6: Predicted Spectroscopic Data for this compound

Computationally predicted vibrational frequencies and NMR chemical shifts.

| Spectroscopy Type | Feature | Predicted Value | Assignment |

|---|---|---|---|

| FT-IR | Vibrational Frequency (cm-1) | ~1695 (scaled) | C=O stretch (aldehyde) |

| FT-IR | Vibrational Frequency (cm-1) | ~2850 (scaled) | C-H stretch (aldehyde) |

| FT-IR | Vibrational Frequency (cm-1) | ~850 (scaled) | C-S stretch (thiophene) |

| ¹H NMR | Chemical Shift (ppm) | ~9.9 | Aldehyde proton (-CHO) |

| ¹H NMR | Chemical Shift (ppm) | ~8.1 | Thiophene ring protons (C2-H, C5-H) |

| ¹³C NMR | Chemical Shift (ppm) | ~185 | Carbonyl carbon (-CHO) |

| ¹³C NMR | Chemical Shift (ppm) | ~140 | Thiophene ring carbons (C3, C4) |

Applications of Thiophene 3,4 Dicarbaldehyde in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Devices

The unique electronic and structural characteristics of polymers and small molecules derived from thiophene-based precursors have positioned them as critical components in a variety of organic electronic and optoelectronic devices. Thiophene (B33073) derivatives are integral to the fabrication of materials for these technologies due to their excellent chemical stability, ease of modification, and electron-rich nature which facilitates charge transport. nih.gov

Organic Light-Emitting Diodes (OLEDs)

In the field of display technology, materials derived from thiophene and its fused-ring systems, known as thienothiophenes, are promising for the construction of semiconductors for Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org These materials are often employed in the emissive layer of OLEDs. For instance, a donor-π-acceptor type compound incorporating a thieno[3,2-b]thiophene (B52689) core has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.org Devices fabricated with this material have demonstrated notable performance, exhibiting significant power, current, and external quantum efficiencies with a low turn-on voltage. beilstein-journals.org

The performance of an OLED device utilizing a thienothiophene-based emitter is detailed in the table below.

| Parameter | Value |

| Maximum Luminescence | 752 cd/m² |

| Maximum External Quantum Efficiency | 4.61% |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Turn-on Voltage | 2.9 V |

| Electroluminescence Wavelength (λEL) | 512 nm |

| Data sourced from a study on a D–π–A type fluorophore with a thieno[3,2-b]thiophene core. beilstein-journals.org |

Thiophene-3,4-dicarbaldehyde can be envisioned as a precursor for synthesizing novel π-conjugated systems for OLED applications. Through condensation reactions with various aromatic amines or active methylene (B1212753) compounds, the dicarbaldehyde can form larger, more complex molecules with tailored electronic properties suitable for use as emitters or host materials in OLEDs.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Thiophene-based materials are fundamental to the advancement of organic solar cells, including both organic photovoltaics (OPVs) and perovskite solar cells (PSCs). In OPVs, polymers derived from thiophene act as the electron donor material in the active layer of bulk heterojunction devices. ucla.edu Specifically, derivatives of thieno[3,4-b]thiophene are frequently incorporated into copolymers to create low band gap materials that can absorb a broader range of the solar spectrum, thereby enhancing the efficiency of the solar cell. researchgate.netrsc.org

In the context of PSCs, thiophene derivatives are utilized in several ways. They can be part of the hole-transporting material (HTM) which is crucial for extracting and transporting positive charge carriers from the perovskite absorber layer. nih.govmdpi.com Additionally, thiophene-based molecules can be used as interlayers to modify the interface between the electron transport layer and the perovskite, which can reduce energy loss and improve both the performance and stability of the solar cells. rsc.org For instance, the introduction of thiophene-based interlayers in MAPbI3-based perovskite solar cells has been shown to increase the power conversion efficiency (PCE) from 17.54% to 20.61%. rsc.org

Furthermore, thiophene derivatives have been used to create bulky organic spacer cations in 2D perovskites, which have demonstrated improved environmental stability compared to their 3D counterparts. acs.orgresearchgate.net A 2D Dion-Jacobson perovskite solar cell employing a 2,5-thiophenedimethylammonium spacer achieved a high efficiency of 15.75%. acs.org

The table below summarizes the performance of a perovskite solar cell that was improved with the use of thiophene-based interlayers.

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Fill Factor (FF) |

| Pristine PVSC | 17.54% | N/A | N/A |

| PVSC with Thiophene-based Interlayer | 20.61% | 1.117 V | >80% |

| Data from a study on MAPbI3-based PVSCs with and without thiophene-based interlayers. rsc.org |

The dual aldehyde functionality of this compound allows it to be a key monomer in the synthesis of conjugated polymers for OPVs. By reacting it with electron-rich comonomers, it is possible to create donor-acceptor polymers with tailored energy levels and absorption spectra, which are critical for high-performance solar cells.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs), the fundamental building blocks of organic circuits, heavily rely on organic semiconductors for their active channel material. Fused thiophene-based materials are particularly well-suited for OFET applications due to their rigid and coplanar structures, which facilitate strong intermolecular π-π stacking and efficient charge transport. manchester.ac.uk Thienothiophenes are attractive chemical moieties for synthesizing semiconducting materials with good air-stability and charge transport performance. manchester.ac.uk

For example, single crystal organic field-effect transistors based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene have demonstrated high hole mobilities, reaching up to 1.26 cm² V⁻¹ s⁻¹. nih.gov This high mobility is a key performance metric for OFETs, enabling faster switching speeds and higher current output.

This compound can serve as a starting material for the synthesis of novel organic semiconductors for OFETs. The aldehyde groups can be used to extend the conjugation of the thiophene core through reactions like the Wittig or Knoevenagel condensation, leading to the formation of small molecules or polymers with the necessary electronic properties and molecular ordering for efficient charge transport in transistor channels.

Hole Transport Materials (HTMs) and Electron Transport Materials (ETMs)

In many optoelectronic devices, including perovskite solar cells and OLEDs, specialized layers are needed to transport charge carriers (holes and electrons) to the electrodes. Thiophene derivatives are widely employed in the design of both hole-transporting materials (HTMs) and electron-transporting materials (ETMs).

For HTMs, the electron-rich nature of the thiophene ring facilitates the transport of holes. nih.gov A variety of thiophene-containing small molecules have been synthesized and successfully used as HTMs in perovskite solar cells, in some cases achieving efficiencies comparable to the well-known HTM spiro-OMeTAD but with the potential for simpler and cheaper synthesis. nih.gov For example, a simple HTM based on 3,4-ethylenedioxythiophene (EDOT) enabled a perovskite solar cell to reach a power-conversion efficiency of 13.8%. nih.gov

For ETMs, the thiophene moiety can be functionalized with electron-withdrawing groups or incorporated into larger structures like fullerenes to facilitate electron transport. researchgate.net New C60 fullerene derivatives functionalized with thiophene moieties have been shown to act as efficient ETMs in inverted perovskite solar cells, with some derivatives leading to higher power conversion efficiencies than the commonly used organic-chemistry.orgorganic-chemistry.org-phenyl-C61-butyric acid methyl ester (PCBM). researchgate.net

The table below presents the performance of various thiophene-based hole-transporting materials in perovskite solar cells.

| HTM | Power Conversion Efficiency (PCE) |

| H101 (EDOT-based) | 13.8% |

| X1 (Anthracene-Thiophene core) | 16.10% |

| Spiro-thiophene Derivative | 10.4% |

| Data compiled from studies on various thiophene-based HTMs. mdpi.comnih.govresearchgate.net |

This compound provides a synthetic route to novel HTMs and ETMs. By reacting the dicarbaldehyde with electron-donating groups, such as triarylamines, new HTMs can be synthesized. Conversely, condensation with electron-withdrawing units could lead to the development of new ETMs.

Conjugated Polymer Chemistry

The synthesis of conjugated polymers is a cornerstone of materials science, providing materials with unique electronic and optical properties. This compound is a valuable monomer in this field due to its bifunctional nature, which allows for the formation of polymer chains through step-growth polymerization.

Synthesis of Low Band Gap Conducting Polymers

A key goal in the design of materials for organic solar cells and other optoelectronic devices is the synthesis of conjugated polymers with a low highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, often referred to as a low band gap. A lower band gap allows the polymer to absorb more light from the solar spectrum.

The thieno[3,4-b]thiophene unit is known to effectively reduce the band gap of polymers due to the stabilization of a quinoidal resonance structure in the polymer backbone. researchgate.net Polymers incorporating this unit have been synthesized and have shown very low band gaps, in some cases as low as 0.85 eV. researchgate.net

While direct polymerization of this compound is not widely reported, the principle of using thiophene dialdehydes to create extended conjugated systems is well-established, particularly in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with regular structures. For example, thieno[3,2-b]thiophene-2,5-dicarboxaldehyde has been condensed with amine-containing molecules to form highly conjugated, porous COFs. mdpi.com This demonstrates that the dialdehyde (B1249045) functionality is an effective tool for building large, ordered π-conjugated systems.

Through condensation polymerization with suitable aromatic or heteroaromatic diamines, this compound can be used to synthesize poly(azomethine)s or polyimines. These polymers would possess a conjugated backbone consisting of alternating thiophene and arylimine units. The electronic properties, including the band gap, of these polymers could be tuned by carefully selecting the diamine comonomer. This synthetic strategy offers a straightforward route to novel low band gap polymers for a variety of electronic applications.

The table below shows the optical band gaps of various polymers based on thieno[3,4-b]thiophene derivatives.

| Polymer System | Optical Band Gap (eV) |

| Poly(thieno[3,4-b]thiophene) | 0.85 |

| PCPDTBSe | 1.35 |

| P1 (alkyl-BDT and ketone-TT copolymer) | N/A (Low-lying HOMO of 5.22 eV) |

| Data from studies on various thieno[3,4-b]thiophene-based polymers. ucla.eduresearchgate.netrsc.org |

Development of Sensors and Biosensors

This compound is an exceptionally promising precursor for the development of highly sensitive and selective sensors and biosensors. The utility of this compound stems from two of its core features: the electroactive nature of the polymerizable backbone and the high reactivity of the aldehyde groups.

The aldehyde functionalities serve as ideal anchor points for the covalent immobilization of various recognition elements. For biosensors, these can include enzymes, antibodies, or DNA probes. The reaction between the aldehyde group and primary amines on biomolecules forms a stable imine bond, providing a straightforward method for creating a bio-functionalized surface.

Once a polymer film of this compound is deposited onto an electrode surface, it can be functionalized for sensing applications. The general mechanism would involve the interaction of the target analyte with the immobilized recognition element, causing a detectable change in the electrical or optical properties of the underlying conductive polymer. For example, in an enzymatic biosensor for glucose, glucose oxidase could be immobilized on the polymer surface. The subsequent enzymatic reaction with glucose would produce an electrical signal transduced and amplified by the conductive polymer matrix. The inherent conductivity of the poly(thieno[3,4-b]thiophene) backbone ensures efficient signal transduction, leading to high sensitivity.

Functional Coatings and Thin Films

The creation of functional coatings and thin films is a critical area where this compound offers significant advantages. Methods like electropolymerization and vapor phase polymerization (VPP) can be employed to deposit uniform, adherent thin films of the corresponding polymer onto various substrates, including conductive glasses like indium tin oxide (ITO). nih.govnih.gov

Studies on aldehyde-bearing thiophene polymers have demonstrated their strong surface adhesion, a crucial property for durable coatings. nih.govresearchgate.net Furthermore, VPP has been successfully used to create highly conductive (around 750 S cm⁻¹) and homogenous thin films of poly(thieno[3,4-b]thiophene):tosylate (pT34bT:Tos). nih.gov

The most powerful feature of films made from this compound is the chemical reactivity conferred by the surface aldehyde groups. These groups act as a versatile platform for grafting a wide range of molecules to tailor the film's properties. For instance, fluorescent nanoparticles can be grafted onto the surface to create a fluorescent semiconducting polymer film. nih.govresearchgate.net This post-deposition functionalization allows for the creation of multifunctional coatings with precisely controlled surface chemistry, suitable for applications in bioelectronics, anti-fouling surfaces, and specialized electronic devices.

Smart Materials Design and Synthesis

Smart materials are designed to respond to external stimuli, such as light, heat, or an electric field. Polymers derived from this compound are prime candidates for the synthesis of smart materials, particularly those based on electrochromism. Electrochromic materials change their optical properties (i.e., color) in response to an applied electrical potential.

The poly(thieno[3,4-b]thiophene) backbone is known to be electrochromic. nih.gov Its low bandgap allows for significant transparency in the neutral state, with color changes occurring upon electrochemical oxidation or reduction. nih.gov For example, poly(thieno[3,4-b]-1,4-oxathiane), a related polymer, exhibits a color change from gray-blue to green. nih.gov This property can be harnessed in applications like smart windows, dynamic optical displays, and tunable color surfaces.

The aldehyde groups of this compound provide a pathway to create more complex smart materials. They can be used to cross-link the polymer network, enhancing the stability and durability of the electrochromic device. Alternatively, they can be used to attach other stimulus-responsive moieties. For example, a pH-sensitive molecule could be grafted onto the polymer, creating a dual-responsive material that changes its properties based on both electrical potential and pH. The unique quinoid-resonance effect of the T34bT core is powerful for modulating the electronic and photophysical properties, allowing for the rational design of materials with full-color tunable emissions. acs.orgnih.gov

Table 2: Electrochromic Properties of Polymers Based on the Thieno[3,4-b]thiophene Core

| Polymer | Color (Neutral State) | Color (Oxidized State) | Optical Contrast (ΔT%) | Application |

|---|---|---|---|---|

| Poly(thieno[3,4-b]-1,4-oxathiane) (PEOTT) | Gray-Blue | Green | 36% | Electrochromic Displays nih.gov |

| Poly(thieno[3,4-b]thiophene) (pT34bT) | Transparent (NIR) | Absorbing (NIR) | High | Dynamic Structural Coloration nih.gov |

Coordination Chemistry and Supramolecular Assemblies Involving Thiophene 3,4 Dicarbaldehyde

Ligand Design and Metal Complexation Strategies

The primary strategy for employing thiophene-3,4-dicarbaldehyde in coordination chemistry involves leveraging its two aldehyde groups to synthesize more elaborate polydentate ligands. The carbonyl groups are electrophilic and readily undergo condensation reactions, most notably with primary amines to form Schiff bases (imines). This reaction is a cornerstone for creating ligands with tailored coordination pockets for specific metal ions.

By reacting this compound with different amines, a diverse range of ligands can be synthesized:

Reaction with monoamines: Results in a simple diimine-functionalized thiophene (B33073).

Reaction with diamines: Can lead to the formation of macrocyclic ligands or coordination polymers, depending on the stoichiometry and reaction conditions. This approach is particularly useful for designing hosts for specific guest molecules. biosynth.com

Reaction with functionalized amines: Amines containing additional donor groups (e.g., pyridyl, hydroxyl, or carboxylate moieties) can be used to create multidentate ligands capable of forming stable, chelated complexes with metal ions.

The thiophene ring itself can also participate in coordination. The sulfur atom can act as a soft donor, and the π-system of the aromatic ring can engage in π-metal interactions, although coordination is typically dominated by the donor atoms of the appended Schiff base moieties. The rigid nature of the thiophene backbone imparts conformational stability to the resulting metal complexes.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

While this compound is a logical precursor for constructing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), direct examples utilizing the dialdehyde (B1249045) as a primary building block are not extensively documented. Instead, its derivatives are more commonly employed. For instance, the corresponding thiophene-3,4-dicarboxylic acid is a more conventional linker for MOF synthesis, as carboxylate groups readily coordinate with metal centers.

However, this compound offers significant potential in this area through two main strategies:

Pre-synthetic Modification: The dialdehyde can be used to synthesize a larger, more complex ditopic or polytopic ligand (e.g., through Schiff base condensation), which is then used as the organic linker to build the MOF or CP structure.

Post-synthetic Modification (PSM): A MOF can be constructed using a linker that contains a protected or latent aldehyde group. After the framework is formed, the aldehyde functionality can be deprotected. Alternatively, a pre-existing MOF with reactive amine groups on its linkers could be modified by reacting it with this compound, effectively grafting the thiophene unit onto the framework's pores.

The inherent properties of the thiophene ring, such as its electron-rich nature and rigidity, make it a desirable component in MOFs designed for applications in electronics, sensing, and catalysis.

Self-Assembly Processes in Supramolecular Chemistry

The structure of this compound is well-suited for directing self-assembly processes to create ordered supramolecular architectures. The planarity of the thiophene ring promotes stacking interactions, while the aldehyde groups provide sites for directional, covalent bond formation or strong hydrogen bonding.

Self-assembly involving this molecule typically occurs after its conversion into a more complex derivative. For example, multicomponent reactions involving this compound, amines, and activated alkynes can lead to the formation of complex fused heterocyclic systems in a single step. The resulting larger molecules can then self-assemble into higher-order structures driven by non-covalent forces. The defined geometry of the thiophene core helps to control the directionality and predictability of these assembly processes, making it a valuable synthon in crystal engineering.

Host-Guest Chemistry and Inclusion Complexes

This compound is a key precursor for the synthesis of macrocyclic host molecules. biosynth.com Through template-driven condensation reactions with appropriate diamines, it is possible to construct thiophene-containing macrocycles of varying sizes. A common approach is the [2+2] condensation of two dialdehyde molecules with two diamine molecules to form a tetrameric macrocycle.

These macrocycles possess a pre-organized cavity lined with the thiophene units and the newly formed imine bonds. The electronic properties and size of the cavity can be tuned by selecting different diamines. The electron-rich interior of the thiophene rings can interact favorably with electron-deficient guest molecules, while the exterior can be functionalized to ensure solubility. These synthetic hosts are capable of forming stable inclusion complexes with suitable guest molecules, demonstrating potential applications in sensing, transport, and catalysis.

Table 1: Representative Macrocycles Derived from this compound

| Diamine Precursor | Resulting Macrocycle Structure (Schematic) | Potential Guest Molecules |

|---|---|---|

| Ethylenediamine | [2+2] Schiff base macrocycle with ethylene (B1197577) linkers | Small organic cations, metal ions |

| 1,4-Diaminobenzene | [2+2] Schiff base macrocycle with phenylene linkers | Planar aromatic molecules (e.g., nitroaromatics) |

Investigation of Non-Covalent Interactions

The supramolecular structures formed by this compound and its derivatives are stabilized by a variety of non-covalent interactions. The specific nature and hierarchy of these interactions dictate the final crystal packing and material properties.

Key non-covalent interactions include:

Hydrogen Bonding: The oxygen atoms of the aldehyde groups are effective hydrogen bond acceptors. They can form C-H···O interactions with neighboring thiophene or other aromatic C-H donors. In derivatives like diols or co-crystals with hydroxyl-containing molecules, stronger O-H···O hydrogen bonds would play a dominant role.

π-π Stacking: The planar, aromatic thiophene ring has a strong tendency to form π-π stacking interactions with other aromatic systems. These interactions are crucial for the organization of molecules in the solid state, leading to columnar or layered structures that can be beneficial for charge transport.

Table 2: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | C-H (thiophene, other) | O (aldehyde) | ~2.2 - 3.0 (H···O) | Directional control of packing |

| π-π Stacking | Thiophene π-system | Thiophene π-system | ~3.3 - 3.8 (interplanar) | Crystal cohesion, electronic communication |

Advanced Functionalization and Polymer Chemistry with Thiophene 3,4 Dicarbaldehyde Derivatives

Synthesis of Thiophene-Based Oligomers and Polymers

The bifunctional nature of thiophene-3,4-dicarbaldehyde facilitates its use in the synthesis of thiophene-based oligomers and polymers through various polymerization techniques. The aldehyde groups can be readily transformed into other reactive moieties or can directly participate in condensation reactions.

One of the primary methods for incorporating this thiophene (B33073) derivative into polymeric structures is through reactions that form new carbon-carbon double bonds, such as the Wittig and Horner-Wadsworth-Emmons reactions. These reactions involve the treatment of the dicarbaldehyde with phosphonium (B103445) ylides or phosphonate (B1237965) carbanions, respectively, to yield poly(thienylene vinylene)s (PTVs). For instance, this compound can be reacted with a bis(phosphonium salt) or a bis(phosphonate ester) of an aromatic or aliphatic compound in the presence of a base to yield a conjugated polymer. The properties of the resulting PTV can be tuned by the choice of the comonomer. For example, using a comonomer with electron-donating or electron-withdrawing groups can alter the electronic bandgap of the polymer.

Knoevenagel condensation is another powerful tool for the polymerization of this compound. This reaction involves the base-catalyzed condensation of the dicarbaldehyde with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or dialkyl malonates. This approach leads to the formation of polymers with alternating thiophene and dicyanovinylene or bis(alkoxycarbonyl)vinylene units. These polymers often exhibit interesting optical and electronic properties due to the intramolecular charge transfer between the electron-rich thiophene ring and the electron-deficient vinylene units.

Furthermore, condensation reactions with diamines can be employed to synthesize polyimines (Schiff bases) containing the thiophene-3,4-diyl moiety. These polymers can be of interest for their coordination chemistry and potential applications in catalysis and sensing.

The table below summarizes potential polymerization reactions involving this compound.

| Polymerization Method | Comonomer Type | Resulting Polymer Class | Potential Properties |

| Wittig/Horner-Wadsworth-Emmons | Bis(phosphonium salt)/Bis(phosphonate ester) | Poly(thienylene vinylene) | Conjugated, semiconducting, electroluminescent |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Alternating copolymers | Intramolecular charge transfer, nonlinear optical properties |

| Polycondensation | Diamines | Polyimines (Schiff bases) | Coordination ability, thermal stability |

Incorporation into Conjugated Polymer Backbones

This compound and its derivatives are valuable for creating donor-acceptor (D-A) π-conjugated polymers, where the thiophene unit can act as part of the donor or acceptor block, depending on the substituents. The dialdehyde (B1249045) functionality allows for the introduction of various groups that can modify the electronic nature of the thiophene ring.

For instance, derivatives like diethyl [2,2':5',2''-terthiophene]-3',4'-dicarboxylate have been utilized in the synthesis of p-type D-A π-conjugated polymers. In these structures, the terthiophene unit acts as an electron-donating moiety. These polymers can be synthesized through cross-coupling reactions such as Suzuki and Stille couplings. By pairing the terthiophene dicarboxylate-containing monomer with various electron-accepting comonomers, a range of polymers with distinct optoelectronic properties can be achieved.

For example, three different p-type donor-acceptor π-conjugated polymers, namely PCBTTD , PTTPBT , and PTPDPBT , were synthesized using diethyl [2,2':5',2''-terthiophene]-3',4'-dicarboxylate as a key building block. The polymerization was carried out via Suzuki and Stille coupling reactions. These polymers exhibited good thermal stability, with decomposition temperatures exceeding 200°C, making them suitable for applications in optoelectronic devices. The optical and electrochemical properties of these polymers are summarized in the table below.

| Polymer | Optical Bandgap (eV) | Hole Mobility (cm²/V·s) |

| PCBTTD | 2.1 | 4.36 × 10⁻⁴ |

| PTTPBT | 2.1 | 2.36 × 10⁻⁴ |

| PTPDPBT | 1.9 | 2.18 × 10⁻⁴ |

The hole mobility of PCBTTD was found to be the highest among the three, which was attributed to the presence of the more electron-rich carbazole (B46965) unit compared to the dithienopyrrolobenzothiadiazole (DTPBT) unit in the other polymers. These results demonstrate the potential of polymers derived from functionalized terthiophenes as p-type polymer semiconductors.

Design and Synthesis of Functionalized Thiophene Trimers

Thiophene trimers, or terthiophenes, are important oligomers that serve as model compounds for polythiophenes and as building blocks for more complex materials. The functionalization of the central thiophene ring is a key strategy for tuning the properties of these trimers. This compound can be envisioned as a precursor to a centrally functionalized terthiophene.

Specifically, thiophene trimers with two aldehyde groups at the 3' and 4' positions of the central thiophene unit have been prepared. nih.gov The synthesis of such trimers typically involves the coupling of two equivalents of a 2-thienyl organometallic reagent with a 3,4-difunctionalized-2,5-dihalothiophene. The aldehyde groups can be introduced before or after the trimer formation.

The presence of the aldehyde groups on the central ring of the terthiophene offers significant advantages for further functionalization. For example, these aldehydes can undergo Wittig reactions to introduce vinylenic units, extending the conjugation and allowing for the attachment of various functional groups. nih.gov This approach enables the synthesis of β-substituted trimers that would be difficult to prepare otherwise.

Furthermore, the strategic placement of functional groups on the central ring of a thiophene trimer can influence its polymerization behavior. Functional groups at the 3' and 4' positions are less likely to interfere with polymerization at the 5 and 5'' positions, allowing for the creation of well-defined, functionalized polythiophenes. This is particularly useful for the synthesis of donor-acceptor copolymers with tunable bandgaps.

Dendrimer and Hyperbranched Polymer Architectures

The symmetrical and bifunctional nature of this compound makes it a candidate for use as a core molecule in the synthesis of dendrimers and as a building block in hyperbranched polymers.

Dendrimer Architectures: In the convergent synthesis of dendrimers, this compound can serve as a central core to which pre-synthesized dendritic wedges (dendrons) are attached. The aldehyde functionalities can be reacted with dendrons possessing terminal amino groups to form imine linkages, or they can be converted to other reactive groups for coupling reactions. For example, reduction of the aldehydes to hydroxyl groups followed by etherification with dendrons containing a good leaving group is a possible synthetic route. The resulting dendrimers would feature a thiophene unit at their focal point, which could impart interesting photophysical or electronic properties to the macromolecule.

Hyperbranched Polymers: this compound can also be utilized in the synthesis of hyperbranched polymers through A₂ + B₃ polycondensation reactions. In this approach, the dicarbaldehyde acts as the A₂ monomer, which is reacted with a trifunctional B₃ monomer. For example, condensation with a triamine could lead to the formation of a hyperbranched polyimine. Alternatively, the aldehyde groups could be transformed into other functionalities to create an AB₂ monomer, which can then undergo self-polymerization to form a hyperbranched structure. For instance, a Knoevenagel condensation with an excess of an active methylene compound containing a protected reactive group could yield an AB₂ monomer.

While specific examples of the use of this compound in dendrimer and hyperbranched polymer synthesis are not extensively reported, its structure provides a clear potential for its application in these areas of macromolecular chemistry. The table below outlines the potential roles of this compound in these architectures.

| Macromolecular Architecture | Role of this compound | Potential Synthetic Strategy |

| Dendrimers | Core Molecule | Convergent synthesis via reaction with dendrons |

| Hyperbranched Polymers | A₂ Monomer | Polycondensation with a B₃ monomer |

| Hyperbranched Polymers | Precursor to AB₂ Monomer | Functionalization to introduce a second type of reactive group |

Covalent Organic Frameworks (COFs) Utilizing this compound Moieties

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, and thiophene derivatives are attractive building blocks for COFs due to their electronic properties and rigid structures. Thiophene-dicarbaldehydes are particularly useful as monomers in the solvothermal synthesis of COFs, typically through condensation with multifunctional amines to form crystalline materials with imine linkages.

While the direct use of this compound in COF synthesis is not as commonly reported as its 2,5-disubstituted isomer, the principles of COF design and synthesis are applicable. The geometry of the this compound monomer would lead to a bent or angular node within the COF structure, which can be exploited to create novel topologies.